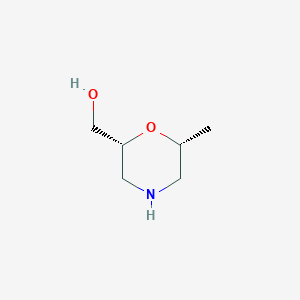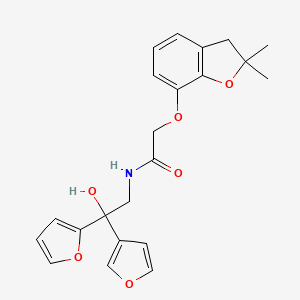
4-allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, or 4-ACBD, is a benzoxazepine compound that was first synthesized in the early 1980s. It has been studied for its potential applications in scientific research and medicine.
Scientific Research Applications
4-ACBD has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of benzoxazepines on the central nervous system. It has also been used to study the relationship between benzoxazepines and other drugs, and to investigate the effects of benzoxazepines on the cardiovascular system.
Mechanism of Action
4-ACBD acts as a partial agonist of the 5-HT2A serotonin receptor, which is involved in the regulation of mood, sleep, and appetite. It has been found to modulate the activity of the neurotransmitter dopamine, as well as to reduce the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
4-ACBD has been found to have a number of biochemical and physiological effects. It has been found to reduce levels of the neurotransmitter glutamate, which is involved in many cognitive processes. It has also been found to increase levels of the neurotransmitter GABA, which is involved in regulating anxiety and stress. In addition, 4-ACBD has been found to reduce levels of the neurotransmitter dopamine, which is involved in reward-seeking behavior.
Advantages and Limitations for Lab Experiments
4-ACBD has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for scientific research. In addition, it has a low toxicity profile and is not associated with any significant side effects. However, the effects of 4-ACBD on the body are not fully understood, and further research is needed to determine its safety and efficacy.
Future Directions
There are several potential future directions for the research of 4-ACBD. These include further investigation into its effects on the central nervous system and cardiovascular system, as well as its potential applications in the treatment of psychiatric and neurological disorders. In addition, further research is needed to determine the safety and efficacy of 4-ACBD in humans. Finally, additional research into the mechanisms of action of 4-ACBD could reveal new therapeutic targets and treatments.
Synthesis Methods
4-ACBD is synthesized by a multi-step process that involves the use of reagents such as sodium hydride, lithium chloride, and dimethylformamide. The first step involves the reaction of 4-allyl-7-chlorobenzoxazepin-3-one with sodium hydride in dimethylformamide. This reaction produces 4-allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, which is then reacted with lithium chloride in dimethylformamide to produce the desired product.
properties
IUPAC Name |
7-chloro-4-prop-2-enyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-2-5-14-7-9-6-10(13)3-4-11(9)16-8-12(14)15/h2-4,6H,1,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQMUCODIUNNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=C(C=CC(=C2)Cl)OCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2973231.png)


![3,5-Diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2973239.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2973245.png)
![Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2973246.png)
![N-{[(2S,3R)-1-methyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B2973247.png)
![1-[(3-Nitrobenzyl)amino]propan-2-ol](/img/structure/B2973248.png)
![7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2973249.png)